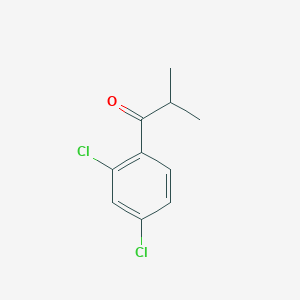
1-(2,4-Dichlorophenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a methyl group attached to a propanone structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares a similar phenyl ring structure but has an imidazole group instead of a methyl group.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in its overall structure and functional groups.
Uniqueness: 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10Cl2O |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI-Schlüssel |
ROVSDLHZSVZIFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


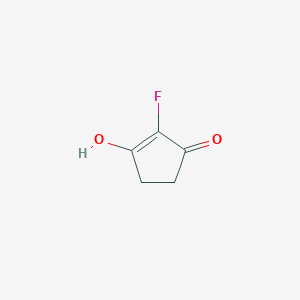
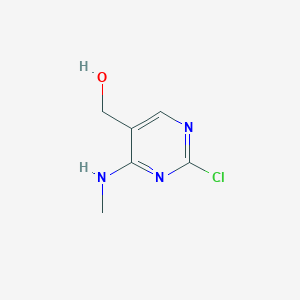

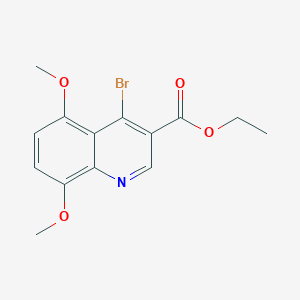

![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)

![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)


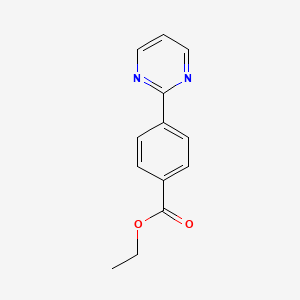
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)
